molecular formula C19H17NO2 B575173 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one CAS No. 175204-96-3

7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

Cat. No. B575173
M. Wt: 291.35
InChI Key: HTMNAMCJEBWORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one, also known as Cercosporin, is a natural pigment produced by Cercospora fungi. Cercosporin has been widely studied due to its unique chemical structure and biological properties.

Mechanism Of Action

7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has been shown to exhibit a variety of biological activities through its redox properties. It is a potent photosensitizer that can generate reactive oxygen species (ROS) upon exposure to light. ROS can induce oxidative stress and damage to cellular components, leading to cell death. 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.

Biochemical And Physiological Effects

7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has been shown to exhibit a wide range of biochemical and physiological effects. It can induce oxidative stress and damage to cellular components, leading to cell death. 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has also been shown to induce DNA damage and inhibit DNA repair mechanisms. Additionally, 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has been shown to induce changes in cellular signaling pathways, leading to altered gene expression and cellular responses.

Advantages And Limitations For Lab Experiments

7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has several advantages for use in lab experiments. Its unique chemical structure and redox properties make it an ideal candidate for use in organic electronics, sensors, and solar cells. Its ability to induce oxidative stress and damage to cellular components also makes it a useful tool for studying cellular signaling pathways and gene expression. However, 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one also has several limitations for use in lab experiments. Its complex structure and low yield make it difficult to synthesize in large quantities. Additionally, its potent photosensitizing properties can make it difficult to work with in the laboratory.

Future Directions

There are several future directions for research on 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one. One potential application is its use as an anticancer agent. Further research is needed to determine the optimal dosage and delivery method for 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one as an anticancer agent. Additionally, the potential use of 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one in organic electronics, sensors, and solar cells warrants further investigation. Finally, the use of 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one as a tool in plant pathology research could lead to a better understanding of the interaction between plants and fungal pathogens.

Synthesis Methods

7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one can be synthesized through the isolation of Cercospora fungi and extraction of the pigment. The chemical structure of 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one consists of a quinone ring with a pyridine and phenyl group attached. The synthesis of 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has been challenging due to its complex structure and low yield. However, recent advancements in chemical synthesis techniques have led to the successful synthesis of 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one in the laboratory.

Scientific Research Applications

7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has been extensively studied for its biological properties and potential applications in various fields. Its unique chemical structure and redox properties make it an ideal candidate for use in organic electronics, sensors, and solar cells. 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has also been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has been used as a tool in plant pathology research to study the interaction between plants and fungal pathogens.

properties

IUPAC Name

4-hydroxy-7-methyl-3-phenyl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-12-10-14-8-5-9-20-17(14)15(11-12)18(21)16(19(20)22)13-6-3-2-4-7-13/h2-4,6-7,10-11,21H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMNAMCJEBWORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1)C(=C(C(=O)N3CCC2)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715773
Record name 7-Hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

CAS RN

175204-96-3
Record name 2,3-Dihydro-7-hydroxy-9-methyl-6-phenyl-1H,5H-benzo[ij]quinolizin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.